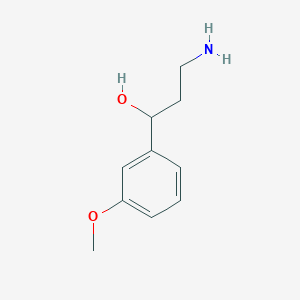![molecular formula C18H19N5OS B1526287 1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1306753-48-9](/img/structure/B1526287.png)
1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Übersicht
Beschreibung
1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is an organic compound primarily known for its unique chemical structure and potential applications in scientific research. This compound falls within the triazolopyrimidine family and is characterized by a distinct arrangement of functional groups that contribute to its chemical reactivity and biological interactions.
Vorbereitungsmethoden
The preparation of 1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves synthetic routes that require careful control of reaction conditions. One common method starts with the synthesis of the triazolopyrimidine core structure, followed by the introduction of the benzylthio and dimethylamino vinyl groups through nucleophilic substitution and vinylation reactions. Industrial production may involve similar steps but on a larger scale, with optimized conditions for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution:
Oxidation
: Under oxidative conditions, the benzylthio group can be converted into sulfoxide or sulfone derivatives.
Reduction
: Reduction of the triazolopyrimidine ring can lead to the formation of dihydro or tetrahydro derivatives.
Substitution
: Nucleophilic substitution can occur at the triazolopyrimidine ring, introducing different functional groups. Common reagents used include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry
: It serves as a building block for the synthesis of more complex molecules and materials with potential utility in various industries.
Biology
: In biological studies, it is often investigated for its potential as an inhibitor of specific enzymes or signaling pathways.
Medicine
: It is studied for its pharmacological properties, including potential as an anticancer or antimicrobial agent.
Industry
: It is used in the development of advanced materials with unique electronic or photonic properties.
Wirkmechanismus
The mechanism by which 1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, its dimethylamino vinyl group can participate in π-π stacking interactions or hydrogen bonding, influencing the binding affinity and specificity towards target molecules. Pathways involved may include inhibition of kinase activity or modulation of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds within the triazolopyrimidine family, 1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone stands out due to its unique combination of functional groups. Similar compounds may include those with different substituents at the benzylthio or dimethylamino positions, such as:
1-{2-(methylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Eigenschaften
IUPAC Name |
1-[2-benzylsulfanyl-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13(24)15-11-19-17-20-18(25-12-14-7-5-4-6-8-14)21-23(17)16(15)9-10-22(2)3/h4-11H,12H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHSPVUSIQDMY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)




![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)







